molecular formula C7H6N2O3 B174875 2-Carbamoylisonicotinic acid CAS No. 160601-84-3

2-Carbamoylisonicotinic acid

Cat. No.: B174875
CAS No.: 160601-84-3
M. Wt: 166.13 g/mol
InChI Key: RIEKUXDEDZHANI-UHFFFAOYSA-N
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Description

2-Carbamoylisonicotinic acid is a chemical compound with the molecular formula C7H6N2O3. It is a derivative of isonicotinic acid, characterized by the presence of a carbamoyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoylisonicotinic acid typically involves the reaction of isonicotinic acid with urea under specific conditions. The process can be summarized as follows:

    Starting Material: Isonicotinic acid.

    Reagent: Urea.

    Reaction Conditions: The reaction is carried out in a solvent such as water or ethanol, often under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Carbamoylisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoylisonicotinic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the carbamoyl group, making it less versatile in certain reactions.

    Nicotinic Acid: Similar structure but with a carboxyl group instead of a carbamoyl group.

    Picolinic Acid: Another pyridine derivative with different functional groups.

Uniqueness: 2-Carbamoylisonicotinic acid is unique due to the presence of both the carbamoyl and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-carbamoylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEKUXDEDZHANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160601-84-3
Record name 2-carbamoylpyridine-4-carboxylic acid
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